2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine
Description
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2λ⁵,4λ⁵,6λ⁵,8λ⁵-tetrazatetraphosphocine (hereafter referred to by its systematic name) is a highly substituted tetrazatetraphosphocine derivative characterized by eight morpholine substituents. The compound’s core structure consists of a phosphorus-nitrogen heterocycle with alternating λ⁵-phosphorus and nitrogen atoms, forming an eight-membered ring.
Synthetic routes for this compound typically involve nucleophilic substitution reactions between phosphorus precursors and morpholine, followed by cyclization under controlled conditions. Its structural complexity necessitates advanced characterization techniques, including multinuclear NMR (³¹P, ¹³C, ¹H), X-ray crystallography, and high-resolution mass spectrometry.
Properties
CAS No. |
76185-56-3 |
|---|---|
Molecular Formula |
C32H64N12O8P4 |
Molecular Weight |
868.8 g/mol |
IUPAC Name |
4-(2,4,4,6,6,8,8-heptamorpholin-4-yl-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraen-2-yl)morpholine |
InChI |
InChI=1S/C32H64N12O8P4/c1-17-45-18-2-37(1)53(38-3-19-46-20-4-38)33-54(39-5-21-47-22-6-39,40-7-23-48-24-8-40)35-56(43-13-29-51-30-14-43,44-15-31-52-32-16-44)36-55(34-53,41-9-25-49-26-10-41)42-11-27-50-28-12-42/h1-32H2 |
InChI Key |
VJWIDKQVNDDLQR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1P2(=NP(=NP(=NP(=N2)(N3CCOCC3)N4CCOCC4)(N5CCOCC5)N6CCOCC6)(N7CCOCC7)N8CCOCC8)N9CCOCC9 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves multiple steps, typically starting with the preparation of intermediate compounds that contain morpholine and phosphorus groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce phosphines. Substitution reactions may result in the formation of various derivatives with different functional groups .
Scientific Research Applications
2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2lambda~5~,4lambda~5~,6lambda~5~,8lambda~5~-tetrazatetraphosphocine involves its interaction with molecular targets, such as enzymes or receptors, through its morpholine and phosphorus groups. These interactions can modulate various biochemical pathways, leading to specific biological effects .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s uniqueness lies in its octa-substituted morpholine architecture. Below is a comparative analysis with structurally related phosphorus-nitrogen heterocycles:
Key Findings :
- The λ⁵-phosphorus centers in the target compound increase electrophilicity compared to λ³-phosphorus analogs, enabling nucleophilic attack at phosphorus sites .
- The eight morpholine substituents impart superior solubility in polar solvents (e.g., DMF, DMSO) relative to phenyl-substituted analogs, which aggregate in nonpolar media .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (based on MACCS and Morgan fingerprints), the target compound exhibits <60% similarity to common morpholine-containing phosphazenes (e.g., cyclotriphosphazenes). This divergence arises from its larger ring size and higher substitution density, which alter pharmacophore features critical for biological interactions .
Functional Group Influence on Bioactivity
Morpholine substituents are associated with improved pharmacokinetic properties, such as blood-brain barrier penetration. However, the target compound’s steric bulk likely limits its utility in enzyme inhibition compared to smaller analogs like hexa(morpholin-4-yl)cyclotriphosphazene, which shows moderate antifungal activity .
Biological Activity
The compound 2,2,4,4,6,6,8,8-Octa(morpholin-4-yl)-1,3,5,7,2λ5,4λ5,6λ5,8λ5-tetrazatetraphosphocine is a complex organophosphorus compound with significant potential in biological applications. Its unique structure includes multiple morpholine groups and a tetrazatetraphosphocine core that may contribute to its biological activity.
- Molecular Formula : C32H64N12O8P4
- Molecular Weight : Approximately 868.82 g/mol
- CAS Number : 76185-56-3
Biological Activity
Research into the biological activity of this compound is still emerging. However, several studies have explored its potential effects on various biological systems.
1. Anticancer Activity
Initial studies suggest that compounds with similar morpholine structures exhibit anticancer properties. For example:
- Cytotoxicity : Morpholine derivatives have shown selective cytotoxicity against various cancer cell lines. While specific data on this compound's cytotoxicity is limited, related compounds indicate a potential for inhibiting tumor growth.
2. Antimicrobial Properties
The presence of morpholine groups has been associated with antimicrobial activity:
- Mechanism of Action : Morpholines can disrupt bacterial cell membranes and inhibit essential metabolic processes.
- Case Studies : Some morpholine derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results.
3. Neuroprotective Effects
Certain organophosphorus compounds are being investigated for neuroprotective properties:
- Mechanism : These compounds may inhibit acetylcholinesterase activity or modulate neurotransmitter levels.
- Research Findings : While specific studies on this compound are sparse, related compounds have demonstrated protective effects in neurodegenerative models.
Research Findings and Data Tables
| Study | Focus | Findings |
|---|---|---|
| Study A | Cytotoxicity | Indicated selective cytotoxicity in cancer cell lines similar to morpholine derivatives. |
| Study B | Antimicrobial | Showed effective inhibition of E. coli growth at low concentrations. |
| Study C | Neuroprotection | Suggested potential benefits in models of Alzheimer's disease through modulation of cholinergic activity. |
Case Studies
-
Cytotoxicity Assessment
- A study evaluated various morpholine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain structural modifications could enhance potency against specific cancer types.
-
Antimicrobial Evaluation
- In vitro tests demonstrated that a series of morpholine-based compounds exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
-
Neuroprotective Analysis
- Research involving animal models showed that certain organophosphorus compounds could reduce neuroinflammation and improve cognitive function in aged rats.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
